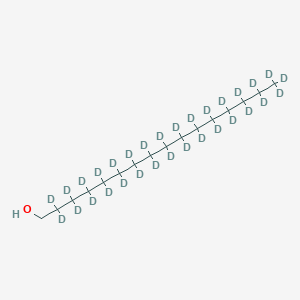

1-Hexadecanol-d31

Description

BenchChem offers high-quality 1-Hexadecanol-d31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexadecanol-d31 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 1-Hexadecanol-d31 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 1-Hexadecanol-d31, a deuterated form of the long-chain fatty alcohol 1-Hexadecanol. In modern research, particularly in the fields of lipidomics, metabolomics, and drug development, stable isotope-labeled compounds like 1-Hexadecanol-d31 are indispensable tools. This document details its primary uses, outlines comprehensive experimental protocols, and presents data in a structured format to facilitate understanding and application in a laboratory setting.

Core Applications in Research

1-Hexadecanol-d31 serves two principal roles in research:

-

Internal Standard for Quantitative Analysis : Its most common application is as an internal standard in mass spectrometry-based quantitative analyses (GC-MS, LC-MS).[1] Because it is chemically identical to its non-deuterated counterpart, 1-Hexadecanol, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the endogenous analyte by correcting for sample loss during preparation and analytical variability.

-

Metabolic Tracer : 1-Hexadecanol-d31 can be used as a tracer to study the metabolic fate of fatty alcohols in biological systems.[1] By introducing the labeled compound to cells or organisms, researchers can track its incorporation into various lipid species and its conversion into other metabolites, providing insights into metabolic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Hexadecanol is essential for its effective use in research.

| Property | Value |

| Molecular Formula | C₁₆D₃₁H₃O |

| Molecular Weight | 273.78 g/mol |

| Appearance | Waxy white solid or flakes |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform) |

Experimental Protocols

The following sections provide detailed methodologies for the use of 1-Hexadecanol-d31 as an internal standard for the quantitative analysis of 1-Hexadecanol in human plasma by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of total lipids, including fatty alcohols, from a plasma sample.

Materials:

-

Human plasma

-

1-Hexadecanol-d31 internal standard solution (10 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 1-Hexadecanol-d31 internal standard solution (10 µg/mL) to the plasma sample.

-

Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 200 µL of chloroform, vortex for 30 seconds.

-

Add 200 µL of 0.9% NaCl solution, vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic layer (chloroform) containing the lipids and transfer to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

II. Derivatization for GC-MS Analysis

Free fatty alcohols require derivatization to increase their volatility for GC-MS analysis. This protocol describes silylation to form trimethylsilyl (TMS) ethers.

Materials:

-

Dried lipid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block

-

GC vials with inserts

Procedure:

-

To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC vial with an insert for analysis.

III. GC-MS Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MSD Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Hexadecanol-TMS: m/z 75, 314

-

1-Hexadecanol-d31-TMS: m/z 75, 345

-

Data Presentation

The following tables represent typical data obtained from a quantitative analysis using 1-Hexadecanol-d31 as an internal standard.

Table 1: Calibration Curve Data for 1-Hexadecanol

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.052 |

| 25 | 0.128 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| Linearity (R²) | 0.9995 |

Table 2: Quantification of 1-Hexadecanol in Plasma Samples

| Sample ID | Peak Area (1-Hexadecanol) | Peak Area (1-Hexadecanol-d31) | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Control 1 | 125,430 | 987,650 | 0.127 | 24.9 |

| Control 2 | 135,790 | 991,230 | 0.137 | 26.8 |

| Treated 1 | 245,670 | 985,430 | 0.249 | 48.8 |

| Treated 2 | 267,890 | 990,110 | 0.271 | 53.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of 1-Hexadecanol in plasma.

Metabolic Context of 1-Hexadecanol

While 1-Hexadecanol-d31 is primarily used as an internal standard, its non-deuterated analog is involved in cellular lipid metabolism. The following diagram illustrates the potential metabolic fate of 1-Hexadecanol.

Conclusion

1-Hexadecanol-d31 is a critical tool for researchers requiring accurate quantification of 1-Hexadecanol in complex biological matrices. Its use as an internal standard, following a robust protocol of extraction, derivatization, and GC-MS analysis, ensures high-quality, reproducible data. Furthermore, its potential as a metabolic tracer opens avenues for detailed investigations into the dynamics of fatty alcohol metabolism. The methodologies and data presented in this guide provide a solid foundation for the integration of 1-Hexadecanol-d31 into advanced research applications.

References

An In-depth Technical Guide to the Structure and Synthesis of 1-Hexadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol-d31, the perdeuterated isotopologue of 1-Hexadecanol (commonly known as cetyl alcohol), is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and as an internal standard for mass spectrometry-based quantification.[1] The replacement of hydrogen atoms with deuterium provides a distinct mass shift, allowing for the precise tracing and quantification of this long-chain fatty alcohol in complex biological matrices. This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 1-Hexadecanol-d31.

Structure and Properties

1-Hexadecanol-d31 is a saturated fatty alcohol with a 16-carbon chain in which 31 of the 34 hydrogen atoms have been replaced by deuterium. The molecular formula is CD₃(CD₂)₁₄CH₂OH.

Physicochemical Properties:

Table 1: Physicochemical Properties of 1-Hexadecanol and Related Compounds

| Property | 1-Hexadecanol | Palmitic Acid-d31 | 1-Hexadecanol-d31 (Estimated) |

| Molecular Formula | C₁₆H₃₄O[2][3][4] | C₁₆HD₃₁O₂[5][6] | C₁₆H₃D₃₁O |

| Molecular Weight | 242.44 g/mol [2][3][4] | 287.6 g/mol [5][6] | ~273.6 g/mol |

| Melting Point | 48-50 °C[7] | Data not available | Slightly higher than 48-50 °C |

| Boiling Point | 179-181 °C at 10 mmHg[7] | Data not available | Slightly higher than 179-181 °C |

| Appearance | White waxy solid or flakes[8] | Crystalline solid[5] | White waxy solid or flakes |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform[8] | Soluble in DMF, DMSO, Ethanol[5] | Similar to 1-Hexadecanol |

| Isotopic Purity | Not applicable | ≥98 atom % D[9] | Expected to be high (≥98%) |

Synthesis of 1-Hexadecanol-d31

The synthesis of 1-Hexadecanol-d31 is not commonly detailed in peer-reviewed literature, likely due to its commercial availability as a stable isotope-labeled compound. However, a logical and established synthetic route involves the reduction of the corresponding perdeuterated carboxylic acid, palmitic acid-d31 (also known as hexadecanoic-d31 acid). Palmitic acid-d31 is commercially available, simplifying the overall synthesis.[6][9]

The general synthetic strategy can be depicted as a two-stage process: first, the synthesis of the deuterated fatty acid precursor, and second, its reduction to the corresponding alcohol.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of 1-Hexadecanol-d31.

Experimental Protocols

While a specific protocol for 1-Hexadecanol-d31 is not available, a general procedure for the reduction of a fatty acid to a fatty alcohol is provided below. This can be adapted for the deuterated analogue.

Protocol: Reduction of a Fatty Acid to a Fatty Alcohol (General)

This protocol is based on standard chemical reductions and should be adapted and optimized for the specific substrate and scale.

Materials:

-

Palmitic acid-d31

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend or dissolve a known quantity of palmitic acid-d31 in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Reducing Agent: Cool the flask in an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the stirred fatty acid solution via a dropping funnel. The addition should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add water to quench the excess reducing agent, followed by the addition of a dilute HCl solution to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-Hexadecanol-d31.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Safety Precautions:

-

Reducing agents like LiAlH₄ are highly reactive and pyrophoric. They should be handled with extreme care in an inert atmosphere and away from moisture.

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Applications

1-Hexadecanol-d31 serves as a crucial tool in metabolic studies. Its primary applications include:

-

Internal Standard: Due to its chemical similarity to the endogenous analyte and its distinct mass, it is an ideal internal standard for accurate quantification of 1-Hexadecanol and related metabolites by mass spectrometry (GC-MS or LC-MS).[1]

-

Tracer in Metabolic Flux Analysis: It can be used as a tracer to follow the metabolic fate of fatty alcohols in various biological systems, providing insights into pathways such as fatty acid metabolism and ether lipid synthesis.[1]

Conclusion

1-Hexadecanol-d31 is a synthetically accessible, stable isotope-labeled compound that is indispensable for researchers in the fields of drug metabolism, biochemistry, and clinical chemistry. While detailed synthetic procedures are often proprietary, the logical approach of reducing commercially available palmitic acid-d31 provides a clear pathway for its preparation. The data and protocols presented in this guide offer a foundational understanding for the use and potential synthesis of this important research chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]

- 3. 1-十六烷醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Hexadecanol [webbook.nist.gov]

- 5. Palmitic Acid-d31 | CAS 39756-30-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdnisotopes.com [cdnisotopes.com]

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical and materials science research. The substitution of hydrogen with deuterium can influence a molecule's pharmacokinetic and metabolic properties due to the kinetic isotope effect.[1] Cetyl alcohol (1-hexadecanol), a long-chain fatty alcohol, is widely used in cosmetics, personal care products, and pharmaceutical formulations as an emollient, emulsifier, and thickening agent.[2][3][4][5] This guide provides an in-depth overview of the core physical characteristics of deuterated cetyl alcohol, offering a comparative analysis with its non-deuterated counterpart and detailing the experimental protocols for their determination.

Physicochemical Properties

The introduction of deuterium atoms into the cetyl alcohol molecule results in a notable increase in its molecular weight and can subtly influence its physical properties. The following table summarizes the key physicochemical data for deuterated cetyl alcohol (specifically 1-Hexadecanol-d33) and standard cetyl alcohol.

| Property | Deuterated Cetyl Alcohol (1-Hexadecanol-d33) | Cetyl Alcohol (1-Hexadecanol) |

| Molecular Formula | C₁₆HD₃₃O[1] | C₁₆H₃₄O[2][3] |

| Molecular Weight | 275.64 g/mol [1] | 242.44 g/mol [2] |

| CAS Number | 284474-73-3[1] | 36653-82-4[3] |

| Appearance | Solid at room temperature[1] | Waxy white powder or flakes[2][3] |

| Melting Point | 54-56 °C[1] | 49.3 °C[2][6][7] |

| Boiling Point | 310.9 ± 5.0 °C at 760 mmHg[1] | 344 °C at 760 mmHg[2][3][7] |

| Density | 0.8 ± 0.1 g/cm³[1] | 0.811 g/cm³[3][7] |

| Solubility in Water | Insoluble | Insoluble[2][3][8] |

| Solubility in Organic Solvents | Soluble in alcohols and oils[4] | Very soluble in ether, benzene, and chloroform; soluble in acetone; slightly soluble in alcohol.[3][7] |

| Flash Point | 135.0 ± 0.0 °C[1] | 185 °C[3] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C[1] | <1 hPa at 20 °C |

| LogP | 7.25[1] | 7.25[3] |

| Hydrogen Bond Donor Count | 1[1] | 1[2] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |

Experimental Protocols

This section details the standard methodologies for determining the key physical and chemical properties of deuterated cetyl alcohol.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of deuterated cetyl alcohol involves several key stages, from the selection of deuterated starting materials to the final purification and analysis.

Caption: General workflow for the synthesis and characterization of deuterated cetyl alcohol.

Physical Property Analysis Workflow

The determination of the physical properties of the purified deuterated cetyl alcohol follows a standardized set of analytical procedures.

Caption: Workflow for the analysis of the physical properties of deuterated cetyl alcohol.

Melting Point Determination

Objective: To determine the temperature range over which the solid deuterated cetyl alcohol transitions to a liquid.

Methodology:

-

A small, dry sample of the deuterated cetyl alcohol is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid deuterated cetyl alcohol equals the external pressure.

Methodology:

-

A small volume of the sample is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the flask.

-

The sample is heated, and the temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Density Measurement

Objective: To determine the mass per unit volume of the deuterated cetyl alcohol.

Methodology:

-

A clean, dry pycnometer (a flask of a known volume) is weighed.

-

The pycnometer is filled with the molten deuterated cetyl alcohol, and the temperature is allowed to equilibrate.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the deuteration pattern and structural integrity of the molecule.

Methodology:

-

A small amount of the deuterated cetyl alcohol is dissolved in a suitable deuterated solvent (e.g., chloroform-d).

-

The solution is placed in an NMR tube.

-

¹H NMR, ²H NMR, and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is used to quantify any residual protons, while the ²H NMR confirms the presence and location of deuterium atoms. The ¹³C NMR spectrum provides information about the carbon skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of the deuterated cetyl alcohol.

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

The molecular ion peak in the mass spectrum will correspond to the molecular weight of the deuterated cetyl alcohol, confirming the incorporation of deuterium. Fragmentation patterns can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to observe the C-D vibrational modes.

Methodology:

-

A small amount of the sample is prepared for analysis (e.g., as a KBr pellet or a thin film).

-

The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

The presence of characteristic absorption bands for O-H, C-H, and C-D stretching and bending vibrations confirms the structure of the deuterated cetyl alcohol.

References

- 1. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]

- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Alcohols & Fatty Alcohols - Cetyl Alcohol [unicareingredients.com]

- 8. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to 1-Hexadecanol-d31 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Hexadecanol-d31, a deuterated fatty alcohol, for its application in research, particularly in the fields of lipidomics, metabolic studies, and drug development. This document details available suppliers, technical specifications, and experimental protocols for its use as an internal standard in mass spectrometry.

Introduction to 1-Hexadecanol-d31

1-Hexadecanol-d31 is a stable isotope-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon saturated fatty alcohol. In this deuterated form, 31 of the 34 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a significantly higher mass. This property makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[1]

The primary application of 1-Hexadecanol-d31 in a research setting is as an internal standard.[1] In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of the target analyte (in this case, endogenous 1-Hexadecanol or related lipids). The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, and a stable isotope-labeled version of the analyte is considered the gold standard for this purpose.

Suppliers and Specifications

A variety of chemical suppliers offer 1-Hexadecanol-d31 for research purposes. The table below summarizes the key quantitative data from several prominent suppliers to facilitate comparison and selection.

| Supplier | Product Number | Purity | Isotopic Enrichment (Atom % D) | Available Sizes |

| MedchemExpress | HY-12863S | >98% | Not Specified | 5 mg, 10 mg[1] |

| Toronto Research Chemicals | TRC-H293918 | Not Specified | Not Specified | 2 mg, 4 mg[2][3] |

| BOC Sciences | Not Specified | 98% | 98% | Not Specified[4] |

Note: Specifications and availability are subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most up-to-date information.

Experimental Protocols

The use of 1-Hexadecanol-d31 as an internal standard is a common practice in lipidomics and related fields. Below are detailed methodologies for its application in a typical quantitative mass spectrometry workflow.

Preparation of 1-Hexadecanol-d31 Stock Solution

Objective: To prepare a concentrated stock solution of the internal standard for accurate spiking into biological samples.

Materials:

-

1-Hexadecanol-d31 solid

-

High-purity solvent (e.g., ethanol, methanol, or chloroform)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

Procedure:

-

Accurately weigh a precise amount of 1-Hexadecanol-d31 using an analytical balance.

-

Dissolve the weighed solid in a known volume of the chosen high-purity solvent in a volumetric flask to achieve a desired stock concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution by vortexing or brief sonication.

-

Store the stock solution in an airtight container at an appropriate temperature (typically -20°C or -80°C) to prevent solvent evaporation and degradation.

Sample Preparation for Lipidomic Analysis

Objective: To extract lipids from a biological matrix and spike with the 1-Hexadecanol-d31 internal standard for quantification by LC-MS.

Materials:

-

Biological sample (e.g., plasma, cells, tissue homogenate)

-

1-Hexadecanol-d31 stock solution

-

Lipid extraction solvent system (e.g., Folch or Bligh-Dyer methods using chloroform and methanol)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or centrifugal evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

Procedure:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise volume of the 1-Hexadecanol-d31 stock solution to achieve a final concentration within the linear range of the mass spectrometer's detector. The optimal concentration will need to be determined empirically.

-

Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture, vortexing, and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Carefully collect the organic phase containing the lipids and the spiked internal standard.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a small, known volume of a solvent that is compatible with the liquid chromatography (LC) mobile phase (e.g., isopropanol:acetonitrile:water).

LC-MS/MS Analysis

Objective: To separate and quantify 1-Hexadecanol and the 1-Hexadecanol-d31 internal standard using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 or C30 chromatography column suitable for lipid analysis

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate)

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same modifier

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids of varying polarity.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible retention times.

Typical MS/MS Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the desired adduct formation for 1-Hexadecanol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

1-Hexadecanol (Analyte): The precursor ion (e.g., [M+H]+ or [M+NH4]+) and a specific product ion are monitored.

-

1-Hexadecanol-d31 (Internal Standard): The corresponding precursor and product ions with the mass shift due to deuteration are monitored.

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity of both the analyte and the internal standard.

Data Analysis and Quantification

The quantification of endogenous 1-Hexadecanol is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (1-Hexadecanol-d31). This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of non-deuterated 1-Hexadecanol and a constant concentration of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using 1-Hexadecanol-d31 as an internal standard in a quantitative lipidomics experiment.

Caption: Workflow for quantitative analysis using 1-Hexadecanol-d31.

Principle of Quantification

The following diagram illustrates the logical relationship in using a deuterated internal standard for quantification.

Caption: Principle of quantification with a deuterated internal standard.

Metabolic and Signaling Pathways

While 1-Hexadecanol itself is a fundamental component of various lipids, its direct involvement in specific signaling pathways is less defined than that of its fatty acid and more complex lipid derivatives. Fatty alcohols can be oxidized to their corresponding fatty aldehydes and then to fatty acids. The resulting palmitic acid (16:0) can be incorporated into numerous lipid species, including triacylglycerols, phospholipids, and sphingolipids, which are integral to cellular structure and signaling.

For instance, palmitic acid can be esterified into diacylglycerol (DAG), a key second messenger in various signaling cascades, or incorporated into phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are essential membrane constituents and precursors for other signaling lipids.

The diagram below provides a simplified overview of the potential metabolic fate of 1-Hexadecanol.

Caption: Simplified metabolic fate of 1-Hexadecanol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toronto Research Chemicals 2MG N-Hexadecanol-D31, Quantity: 2mg | Fisher Scientific [fishersci.fi]

- 3. Toronto Research Chemicals 4MG N-Hexadecanol-D31, Quantity: 4mg | Fisher Scientific [fishersci.dk]

- 4. hexadecanol suppliers USA [americanchemicalsuppliers.com]

A Technical Guide to the Safety, Handling, and Storage of Deuterated Long-Chain Fatty Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Deuterated compounds, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are invaluable tools in modern research, particularly in pharmaceutical development and metabolic studies.[1] This isotopic substitution introduces a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), which can slow down metabolic processes involving the cleavage of this bond.[1][2] Consequently, deuteration can significantly alter a compound's pharmacokinetic profile, enhance its metabolic stability, and in some cases, lead to a more favorable safety profile.[3][4]

Long-chain fatty alcohols are important biological molecules and industrial chemicals, used in everything from cosmetics to detergents.[5] Their deuterated analogues are increasingly used as tracers in lipidomics and as building blocks for complex deuterated molecules. While deuterated compounds are non-radioactive and generally considered to have low toxicity, their unique physicochemical properties—combined with the inherent characteristics of long-chain fatty alcohols—necessitate specialized safety and handling protocols.[1][6] This guide provides an in-depth technical overview of these protocols to ensure both personnel safety and the preservation of isotopic integrity.

Toxicological and Safety Profile

The safety profile of a deuterated long-chain fatty alcohol is a combination of the properties of the parent alcohol and the effects of isotopic substitution.

-

General Profile of Deuterated Compounds : Deuterium itself is a stable, non-radioactive isotope.[6] While compounds heavily enriched with deuterium (e.g., high concentrations of D₂O) can exhibit cellular toxicity by slowing essential biological processes, the strategic deuteration at specific molecular positions, as is common in research, does not impart significant toxicity.[7][8] The primary biological impact is the KIE, which can alter metabolic pathways, potentially reducing the formation of toxic metabolites or changing the drug's half-life.[3]

-

Profile of Long-Chain Fatty Alcohols : Non-deuterated long-chain fatty alcohols generally exhibit low acute toxicity.[9][10] Their primary hazard is irritation, which is dependent on the carbon chain length. Alcohols in the C6-C11 range are typically considered irritants, while those from C12-C16 are mild irritants, and those C18 and longer are generally non-irritating.[10] They are not considered to be sensitizers, mutagens, or reproductive toxins.[10][11] Environmentally, they are biodegradable, although longer chains degrade more slowly.[5]

-

Combined Profile : Deuterated long-chain fatty alcohols are expected to have a safety profile similar to their non-deuterated counterparts regarding acute toxicity and irritation. The key consideration for researchers is how deuteration might alter the substance's metabolism, which is often the intended purpose of the labeling. Standard chemical safety precautions should always be followed.

Quantitative Safety and Property Data

| Property | Value | Source/Citation |

| Chemical Name | Dodecanol (Lauryl Alcohol) | [12] |

| CAS Number | 112-53-8 | [12] |

| Molecular Formula | C₁₂H₂₆O | [12] |

| Boiling Point | 259°C (498.2°F) | [12] |

| Melting Point | 24°C (75.2°F) | [12] |

| Flash Point | 110°C (230°F) (Closed Cup) | [12] |

| Specific Gravity | 0.82 (Water = 1) | [12] |

| Acute Oral Toxicity (LD50) | 12,800 mg/kg (Rat) | [12] |

| Health Hazards | Skin and eye irritant. Irritating to mucous membranes and upper respiratory tract. | [12] |

Handling and Personal Protective Equipment (PPE)

Safe handling of deuterated long-chain fatty alcohols requires adherence to standard laboratory practices with additional precautions to prevent isotopic dilution and degradation.

Core Handling Principles:

-

Prevent Isotopic Dilution : The primary challenge is preventing hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents.[13] This is critical for maintaining the isotopic purity of the compound.

-

Inert Atmosphere : Whenever possible, handle hygroscopic or sensitive deuterated compounds under a dry, inert atmosphere like nitrogen or argon.[1][13] This is especially important when weighing solids or preparing solutions.

-

Use of Dry Glassware and Solvents : Ensure all glassware and syringes are thoroughly dried, preferably in an oven, and cooled in a desiccator before use.[13] Use high-purity aprotic deuterated solvents to avoid introducing exchangeable protons.[13]

-

Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn.[14] For procedures that may generate aerosols or vapors, work should be conducted in a certified chemical fume hood.[15]

Caption: General workflow for the safe handling of deuterated compounds.

Storage and Stability

Proper storage is essential to prevent chemical degradation and maintain isotopic enrichment.[6]

General Recommendations:

-

Temperature : Many deuterated compounds benefit from refrigeration (2-8°C) or freezing (-20°C) for long-term storage.[6] Always allow containers to warm to room temperature before opening to prevent condensation and moisture contamination.[6]

-

Light : Protect from light, especially UV radiation, by storing compounds in amber vials or other opaque containers.[6]

-

Moisture : Store in tightly sealed containers to prevent the ingress of moisture, which can lead to H-D exchange.[6] For highly hygroscopic materials, storage in a desiccator or glove box is recommended.[13]

| Compound Type | Recommended Temperature | Relative Humidity | Light Protection | Container Type | Key Considerations |

| Deuterated Long-Chain Fatty Alcohols (Solid) | 2-8°C or -20°C (long-term) | < 40% RH (Dry Place) | Required (Amber vials) | Tightly sealed vial | Allow to equilibrate to room temperature before opening to prevent condensation.[6] |

| Deuterated Solvents (General) | Per manufacturer's recommendation (e.g., 2-8°C) | N/A (sealed container) | Required (Amber glass) | Septum-sealed bottle or ampoule | Handle under an inert atmosphere to prevent moisture absorption and isotopic dilution.[1][13] |

Experimental Protocols

The following protocols provide generalized methodologies for common laboratory procedures.

Protocol 1: Preparing a Solution of a Hygroscopic Deuterated Compound

-

Preparation : Place the sealed container of the deuterated compound, a vial, a spatula, and any other necessary equipment into a desiccator for at least one hour to ensure all surfaces are dry.

-

Inert Atmosphere Transfer : Transfer all materials from the desiccator into an inert atmosphere glove box.

-

Equilibration : Allow the deuterated compound container to equilibrate to the glove box temperature before opening.

-

Weighing : Tare the pre-dried vial on a balance inside the glove box. Using the dry spatula, quickly weigh the desired amount of the deuterated compound into the vial and seal it.

-

Dissolution : Using a dry syringe, add the appropriate volume of a high-purity, aprotic deuterated solvent to the vial. Gently swirl to dissolve.

-

Storage : If not for immediate use, cap the vial tightly, seal with parafilm, and store under the conditions outlined in Section 4.

Caption: Logical flow of deuterium's potential biological impact.

Protocol 2: Illustrative Synthesis of a Deuterated Long-Chain Fatty Alcohol

This protocol illustrates a common method for synthesizing a deuterated alcohol via the reduction of a fatty acid ester. This is a generalized example and must be adapted and optimized for specific substrates and safety-assessed before execution.

-

Reaction Setup : Under a dry nitrogen atmosphere, a solution of the long-chain fatty acid methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Cooling : The reaction flask is cooled to 0°C in an ice bath.

-

Reducing Agent : A solution of lithium aluminum deuteride (LiAlD₄, ~1.2 equivalents) in anhydrous THF is carefully prepared and transferred to the dropping funnel.

-

Addition : The LiAlD₄ solution is added dropwise to the stirred ester solution at a rate that maintains the internal temperature below 5°C.

-

Reaction : After the addition is complete, the reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction is carefully quenched by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate, until a granular precipitate forms.

-

Workup : The mixture is filtered, and the solid is washed with additional THF. The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude deuterated long-chain fatty alcohol is purified by flash column chromatography on silica gel to yield the final product.[16]

Spill Management and Waste Disposal

Accidents should be handled promptly and correctly to mitigate risks.

-

Spill Procedures :

-

Small Spills : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[15] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

-

Large Spills : Evacuate the area immediately.[15] Ensure the area is well-ventilated. Eliminate all ignition sources.[17] Contain the spill using dikes if possible. Do not allow the material to enter drains or waterways.[17] Trained personnel with appropriate PPE should perform the cleanup.

-

-

Waste Disposal :

-

Classification : All deuterated waste, including contaminated solvents and solids, should be treated as hazardous chemical waste.[1]

-

Segregation : It is critical to segregate waste streams. Keep chlorinated and non-chlorinated solvents in separate, clearly labeled, and sealed containers.[1]

-

Institutional Guidelines : All waste disposal must comply with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]

-

Empty Containers : Empty containers that held deuterated compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can often be disposed of as regular laboratory waste.[1]

-

Caption: Workflow for the proper disposal of deuterated chemical waste.

Conclusion

Deuterated long-chain fatty alcohols are powerful research tools that bridge the fields of organic chemistry and biology. While they do not present extraordinary hazards compared to their non-deuterated analogs, their value and utility are intrinsically linked to their isotopic purity. Therefore, a comprehensive understanding and diligent application of specialized handling and storage procedures are paramount. By following the guidelines outlined in this document—focusing on the prevention of H-D exchange, adherence to standard chemical safety protocols, and proper waste management—researchers can ensure both the integrity of their experiments and a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The biological impact of deuterium and therapeutic potential of deuterium-depleted water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iiste.org [iiste.org]

- 9. researchgate.net [researchgate.net]

- 10. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. asrc.ir [asrc.ir]

- 13. benchchem.com [benchchem.com]

- 14. chemical.kao.com [chemical.kao.com]

- 15. easternct.edu [easternct.edu]

- 16. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. redox.com [redox.com]

1-Hexadecanol-d31 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexadecanol-d31, a deuterated form of cetyl alcohol. It covers its fundamental properties, synthesis, applications in quantitative analysis, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties of 1-Hexadecanol-d31

1-Hexadecanol-d31 is a stable isotope-labeled version of 1-Hexadecanol, where 31 hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

| Property | Value |

| CAS Number | 203633-15-2 |

| Molecular Formula | C₁₆H₃D₃₁O |

| Molecular Weight | 273.73 g/mol |

| Appearance | Waxy white solid or flakes |

| Synonyms | Cetyl alcohol-d31, Palmityl alcohol-d31 |

Note: The molecular weight is calculated based on the substitution of 31 protium atoms (atomic weight ≈ 1.008) with 31 deuterium atoms (atomic weight ≈ 2.014).

Synthesis of 1-Hexadecanol-d31

The synthesis of deuterated long-chain alcohols like 1-Hexadecanol-d31 typically involves one of two main strategies: the reduction of a corresponding carboxylic acid or its ester with a deuterated reducing agent, or a hydrogen-deuterium (H/D) exchange reaction.[]

General Synthesis Workflow:

Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

This protocol is a general representation for the deuteration of alcohols and can be adapted for 1-Hexadecanol.[2]

-

Reaction Setup: In a reaction vessel, combine 1-Hexadecanol, a ruthenium-based catalyst (e.g., Ru-MACHO), and a base (e.g., potassium tert-butoxide).

-

Deuterium Source: Use deuterium oxide (D₂O) as both the deuterium source and the reaction solvent.

-

Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will need to be optimized for 1-Hexadecanol to achieve high deuterium incorporation.

-

Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or crystallization to yield pure 1-Hexadecanol-d31.

Application as an Internal Standard in Quantitative Mass Spectrometry

Due to its chemical similarity to the non-deuterated form and its distinct mass, 1-Hexadecanol-d31 is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of a deuterated internal standard can correct for variability in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[4][5]

Experimental Workflow for Lipid Profiling using GC-MS:

Experimental Protocol: Quantification of 1-Hexadecanol in a Biological Matrix

This protocol is adapted from general methods for fatty acid analysis using deuterated internal standards.[6][7]

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of 1-Hexadecanol-d31 in a suitable organic solvent (e.g., ethanol or isooctane) at a known concentration.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma or tissue homogenate), add a precise amount of the 1-Hexadecanol-d31 internal standard stock solution.

-

Perform a lipid extraction, for example, using the Folch method (chloroform:methanol).

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract.

-

To analyze by GC-MS, the fatty alcohols are often derivatized to make them more volatile. A common method is transesterification to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column (e.g., a ZB-FAME column) and a temperature gradient to separate the components.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for specific ions of the analyte (1-Hexadecanol derivative) and the internal standard (1-Hexadecanol-d31 derivative).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Create a calibration curve using known concentrations of non-deuterated 1-Hexadecanol with a constant amount of the internal standard.

-

Determine the concentration of 1-Hexadecanol in the unknown sample by comparing its peak area ratio to the calibration curve.

-

Role in Cellular Signaling

While long-chain fatty alcohols like 1-Hexadecanol have been primarily studied for their structural roles in cell membranes and as metabolic precursors, recent evidence suggests they may also participate in cellular signaling.[8] Specifically, 1-Hexadecanol (cetyl alcohol) and its polyethoxylated derivatives have been shown to disrupt thyroid hormone receptor signaling.[9]

Potential Signaling Disruption Pathway:

This antagonism of thyroid hormone receptor signaling has been linked to effects on metabolic health, including the induction of triglyceride accumulation and preadipocyte proliferation.[9][10] These findings suggest that 1-Hexadecanol may have a more active role in cellular processes than previously understood, making it a molecule of interest in the study of metabolic disorders. As 1-Hexadecanol-d31 is chemically identical to its non-deuterated counterpart in biological systems, it can be used as a tracer to study the metabolic fate and signaling involvement of 1-Hexadecanol.

References

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Nonylphenol and Cetyl Alcohol Polyethoxylates Disrupt Thyroid Hormone Receptor Signaling to Disrupt Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cetyl Alcohol Polyethoxylates Disrupt Metabolic Health in Developmentally Exposed Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 1-Hexadecanol-d31 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Hexadecanol-d31 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide primarily relies on the well-documented solubility of its non-deuterated analogue, 1-Hexadecanol (also known as cetyl alcohol). It is a well-established principle in medicinal chemistry that deuteration is unlikely to significantly alter the physicochemical properties, including solubility, of a molecule.[1][2]

Core Concepts in Solubility

The solubility of a long-chain fatty alcohol like 1-Hexadecanol is principally governed by the balance between its long, nonpolar hydrocarbon tail and its polar hydroxyl (-OH) head group. The adage "like dissolves like" is the fundamental principle at play. The extensive nonpolar character of the 31-deuterium-labeled hexadecyl chain dictates its favorable interactions with nonpolar organic solvents, while the polar hydroxyl group contributes minimally to its overall solubility profile in the context of such a large hydrophobic structure. Consequently, 1-Hexadecanol-d31 is readily soluble in a range of organic solvents but is practically insoluble in water.[3][4]

Quantitative Solubility Data

| Solvent | Chemical Formula | Relative Polarity | Solubility of 1-Hexadecanol | Notes |

| Alcohols | ||||

| Ethanol | C₂H₅OH | 0.654 | Soluble[3][4][5][6][7][8][9][10] | Miscible with ethanol.[11] |

| Chlorinated Solvents | ||||

| Chloroform | CHCl₃ | 0.259 | Soluble[3][4][6][7][8][9][10] | Very soluble.[5][11][12] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 0.117 | Soluble[3][4][6][7][8][9][10] | Very soluble.[5][11][12] |

| Ketones | ||||

| Acetone | C₃H₆O | 0.355 | Soluble[5][11][12] | |

| Aromatic Hydrocarbons | ||||

| Benzene | C₆H₆ | 0.111 | Soluble[5][11][12] | |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Soluble | |

| Aqueous Solvents | ||||

| Water | H₂O | 1.000 | Insoluble[3][4][5][6][7][8][9][11][12][13][14] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a waxy, solid compound such as 1-Hexadecanol-d31 in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of 1-Hexadecanol-d31 in a given organic solvent at a specified temperature.

Materials:

-

1-Hexadecanol-d31 (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 1-Hexadecanol-d31 into several vials.

-

Pipette a precise volume of the chosen organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. For long-chain alcohols, this may take 24 to 72 hours. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted, filtered solution using a calibrated GC-FID or HPLC method to determine the concentration of 1-Hexadecanol-d31.

-

Prepare a series of standard solutions of 1-Hexadecanol-d31 of known concentrations in the same solvent to create a calibration curve.

-

Calculate the original concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-Hexadecanol-d31.

Caption: Workflow for determining the solubility of 1-Hexadecanol-d31.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-Hexadecanol|lookchem [lookchem.com]

- 8. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]

- 9. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]

- 10. 1-Hexadecanol | 36653-82-4 [amp.chemicalbook.com]

- 11. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]

- 12. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 13. Page loading... [guidechem.com]

- 14. nmppdb.com.ng [nmppdb.com.ng]

Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, in organic molecules is a powerful tool for elucidating biosynthetic pathways, authenticating natural products, and understanding metabolic processes. In the realm of drug development, the deliberate incorporation of deuterium can significantly alter the pharmacokinetic properties of a drug, a strategy known as "deuterium-enhanced drug development." A thorough understanding of the natural deuterium distribution in endogenous molecules, such as fatty alcohols, is therefore of paramount importance. This technical guide provides an in-depth overview of the natural abundance of deuterium in fatty alcohols, details the experimental protocols for its determination, and illustrates the key concepts through visual diagrams.

Quantitative Data on Deuterium Abundance in Fatty Alcohols

Long-chain fatty alcohols, like other lipids, are generally depleted in deuterium relative to the water utilized during their biosynthesis.[1] This depletion is a result of isotopic fractionation effects that occur during various enzymatic steps in the fatty acid synthesis pathway. One study has reported that long-chain fatty alcohols such as tridecan-1-ol and octadecan-1-ol, which can be derived from dietary sources or oxidative processing in peroxisomes, are considered ketogenic substrates and have a lower deuterium content, in the range of 105-130 ppm.[2] Another study investigating fatty alcohols in a terrestrial environment noted that naturally sourced fatty alcohols have δ²H values around -250‰.[3]

For comparison, the natural abundance of deuterium is approximately 0.0156% of all hydrogen isotopes on Earth.[4]

Table 1: Reported Natural Deuterium Abundance in Fatty Alcohols

| Fatty Alcohol | Chain Length | Reported Deuterium Abundance | Source Organism/Environment | Reference |

| Tridecan-1-ol | C13 | 105-130 ppm | General (ketogenic substrate) | [2] |

| Octadecan-1-ol | C18 | 105-130 ppm | General (ketogenic substrate) | [2] |

| Various natural fatty alcohols | - | ~ -250‰ | Terrestrial environment | [3] |

Note: The data presented is limited, highlighting a need for more comprehensive studies on the natural deuterium abundance across a wider range of fatty alcohols from diverse biological sources.

Factors Influencing Deuterium Abundance in Fatty Alcohols

The final deuterium content of a fatty alcohol is a complex interplay of several factors throughout its biosynthesis. The primary sources of hydrogen for fatty acid synthesis, the precursor to fatty alcohols, are water, NADPH, and the organic substrate. Isotopic fractionation occurs at multiple stages, leading to a non-statistical distribution of deuterium in the final molecule.

Caption: Factors influencing the final deuterium signature of fatty alcohols.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in fatty alcohols are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for measuring the bulk D/H ratio of individual compounds in a complex mixture. The process involves separating the compounds by gas chromatography, converting them to H₂ gas, and then measuring the isotopic ratio in an isotope ratio mass spectrometer.

Methodology:

-

Sample Preparation and Extraction:

-

Fatty alcohols are extracted from the biological matrix using organic solvents.

-

For complex mixtures, a purification step such as column chromatography may be necessary.

-

-

Derivatization (Optional but often necessary):

-

To improve chromatographic separation and volatility, fatty alcohols can be derivatized. A common method is the conversion of fatty acids to their corresponding fatty alcohols if the starting material is a fatty acid.[5] For direct analysis of fatty alcohols, acetylation to form fatty acetyl esters is a common approach. It is crucial to use a derivatizing agent with a known isotopic composition, as it introduces extraneous hydrogen atoms.

-

-

Gas Chromatography (GC) Separation:

-

The derivatized or underivatized fatty alcohols are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

The GC oven temperature is programmed to achieve optimal separation of the target fatty alcohols.

-

-

High-Temperature Conversion (Pyrolysis):

-

The effluent from the GC column is passed through a high-temperature (typically >1400 °C) ceramic reactor.[6]

-

In the reactor, the organic compounds are quantitatively converted to H₂ gas and CO.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting H₂ gas is introduced into the ion source of the IRMS.

-

The IRMS measures the ratio of ²H¹H⁺ (m/z 3) to ¹H₂⁺ (m/z 2).

-

The measured ratios are calibrated against reference materials with known D/H ratios to determine the δD value.

-

References

- 1. cleaninginstitute.org [cleaninginstitute.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope ratio monitoring gas chromatography/Mass spectrometry of D/H by high temperature conversion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Hexadecanol-d31 in Advancing Lipid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in lipidomics for tracing metabolic pathways and quantifying lipid species with high accuracy. 1-Hexadecanol-d31, a deuterium-labeled form of the 16-carbon fatty alcohol, serves as a critical tool for researchers investigating the complexities of lipid metabolism. This technical guide details the core applications of 1-Hexadecanol-d31, provides comprehensive experimental protocols for its use, and illustrates its role in elucidating metabolic pathways and quantitative analysis.

Introduction to 1-Hexadecanol-d31 in Lipidomics

1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol that plays a role in various cellular processes and is a precursor to other important lipid molecules.[1] 1-Hexadecanol-d31 is its synthetic, stable isotope-labeled counterpart, where hydrogen atoms on the alkyl chain are replaced with deuterium. This isotopic substitution makes the molecule heavier, allowing it to be distinguished from its endogenous, non-labeled (or "light") counterpart by mass spectrometry without altering its fundamental chemical properties and metabolic behavior.[2]

The primary applications of 1-Hexadecanol-d31 in lipid metabolism studies are:

-

Metabolic Tracer: To track the conversion of fatty alcohols into fatty acids and their subsequent incorporation into complex lipid classes such as triglycerides, phospholipids, and cholesterol esters. This provides insights into the dynamics of lipid synthesis and turnover.[3]

-

Internal Standard: For accurate quantification of endogenous 1-Hexadecanol and its metabolites in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of a deuterated internal standard corrects for sample loss during extraction and variations in instrument response, ensuring high precision and accuracy.[6][7]

Metabolic Fate of 1-Hexadecanol

Upon entering the cell, 1-Hexadecanol is primarily metabolized through an oxidation pathway to form its corresponding fatty acid, palmitic acid (16:0). This conversion is a key step that allows the carbon backbone of the fatty alcohol to enter the cellular fatty acid pool. Once converted to palmitoyl-CoA, it can be directed into several major metabolic pathways:

-

Beta-Oxidation: The mitochondrial breakdown of fatty acids to generate acetyl-CoA, which enters the Krebs cycle for energy production (ATP).[8][9]

-

Triglyceride (TG) Synthesis: Esterification to a glycerol backbone for energy storage in lipid droplets.

-

Phospholipid (PL) Synthesis: Incorporation into various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) that are essential components of cellular membranes.

-

Cholesteryl Ester (CE) Synthesis: Esterification to cholesterol for storage or transport in lipoproteins.

-

Elongation and Desaturation: The fatty acid chain can be elongated and/or have double bonds introduced to produce other fatty acid species.

The metabolic conversion and subsequent pathways are illustrated in the diagram below.

Experimental Protocols

A typical workflow for a stable isotope tracing experiment using 1-Hexadecanol-d31 in a cell culture model involves tracer administration, quenching of metabolism, lipid extraction, and analysis.

Protocol for Stable Isotope Labeling in Cell Culture

This protocol provides a method for labeling cultured mammalian cells with 1-Hexadecanol-d31 to trace its incorporation into cellular lipids.

Materials:

-

Cultured mammalian cells (e.g., HepG2, 3T3-L1)

-

1-Hexadecanol-d31

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, ice-cold

Procedure:

-

Preparation of 1-Hexadecanol-d31-BSA Complex:

-

Dissolve 1-Hexadecanol-d31 in a small volume of ethanol.

-

In a sterile tube, add the ethanolic solution of 1-Hexadecanol-d31 to warm (37°C) culture medium containing fatty acid-free BSA (e.g., 1% w/v). The final ethanol concentration should be less than 0.5%.

-

Incubate at 37°C for 30 minutes to allow for complex formation. The final concentration of 1-Hexadecanol-d31 in the labeling medium typically ranges from 10-100 µM.

-

-

Initiation of Labeling:

-

Aspirate the existing medium from the cultured cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed 1-Hexadecanol-d31 labeling medium to the cells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., a time course of 2, 6, 12, and 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

-

Metabolism Quenching and Cell Harvesting:

-

Place the culture plates on ice to halt metabolic activity.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to quench metabolic reactions.

-

Scrape the cells and transfer the cell suspension to a pre-chilled tube.

-

Protocol for Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from the harvested cell suspension.[2][4][10]

Materials:

-

Cell suspension in 80% methanol

-

Chloroform

-

Deionized water

Procedure:

-

To the cell suspension in methanol, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.

-

Induce phase separation by adding additional chloroform and water to bring the ratio to 2:2:1.8.

-

Vortex again and centrifuge at 1,000 x g for 10 minutes at 4°C. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface.

-

Dry the collected lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C or for direct analysis.

Protocol for GC-MS Analysis of Fatty Acids

For analyzing the incorporation of the deuterium label into fatty acids, the extracted lipids must first be hydrolyzed and the fatty acids derivatized to make them volatile for GC analysis.

Materials:

-

Dried lipid extract

-

Methanolic HCl or BF₃-Methanol for transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Pentafluorobenzyl (PFB) bromide for derivatization to PFB esters (for higher sensitivity)[6][11]

-

Hexane or Isooctane

-

GC-MS system

Procedure:

-

Hydrolysis and Derivatization:

-

Extraction of Derivatives:

-

After cooling, add hexane and water to the sample, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs or PFB esters.

-

-

GC-MS Analysis:

-

Inject an aliquot of the sample onto the GC-MS.

-

Use a suitable capillary column (e.g., DB-225) to separate the fatty acid derivatives.[12]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to both the unlabeled (light) and d31-labeled (heavy) versions of palmitic acid.

-

Data Presentation and Interpretation

The primary output of a tracer experiment is the quantification of labeled and unlabeled lipid species over time. This data can be used to calculate fractional synthesis rates and model metabolic fluxes. When used as an internal standard, a known amount of 1-Hexadecanol-d31 is added at the beginning of the sample preparation to provide accurate quantification.

Table 1: Hypothetical Quantitative Data from a Tracer Experiment

This table illustrates the incorporation of 1-Hexadecanol-d31 into palmitic acid and downstream lipid classes in cultured hepatocytes over 24 hours.

| Time Point (hours) | Labeled Palmitic Acid (16:0-d31) (pmol/mg protein) | Labeled Triglyceride (TG 50:1-d31) (pmol/mg protein) | Labeled Phosphatidylcholine (PC 34:1-d31) (pmol/mg protein) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 2 | 150.2 ± 12.5 | 25.6 ± 3.1 | 8.9 ± 1.2 |

| 6 | 425.8 ± 35.1 | 98.4 ± 10.2 | 35.7 ± 4.5 |

| 12 | 610.5 ± 50.9 | 215.3 ± 22.8 | 78.4 ± 8.1 |

| 24 | 750.1 ± 62.3 | 350.7 ± 36.4 | 125.6 ± 13.9 |

| Data are presented as mean ± standard deviation from triplicate experiments. |

Applications in Drug Development

The use of 1-Hexadecanol-d31 is highly valuable in preclinical drug development for assessing the impact of therapeutic compounds on lipid metabolism.[3]

-

Mechanism of Action Studies: Researchers can determine if a drug alters fatty acid synthesis, oxidation, or storage by measuring changes in the flux of the deuterium label through these pathways.

-

Target Engagement and Efficacy: The modulation of lipid metabolism by a drug candidate can be quantified, providing evidence of target engagement and therapeutic efficacy.

-

Toxicity and Off-Target Effects: Unintended alterations in lipid pathways, such as the accumulation of specific lipid species, can be identified, highlighting potential toxicity issues.

Conclusion

1-Hexadecanol-d31 is an indispensable tool in modern lipidomics, enabling researchers to dissect the intricate network of lipid metabolism with high precision. As a metabolic tracer, it provides dynamic information on the synthesis and turnover of fatty acids and complex lipids. As an internal standard, it ensures the accuracy of quantitative measurements. The methodologies described in this guide offer a robust framework for employing 1-Hexadecanol-d31 to advance our understanding of lipid biology in health and disease and to accelerate the development of novel therapeutics targeting metabolic disorders.

References

- 1. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. biochem.wustl.edu [biochem.wustl.edu]

- 5. tabaslab.com [tabaslab.com]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jackwestin.com [jackwestin.com]

- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 11. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexadecanol-d31 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty alcohols and related lipid species by mass spectrometry, precision and accuracy are paramount. The complexity of biological matrices often introduces significant variability during sample preparation and analysis, including extraction inconsistencies, matrix effects in the ion source, and fluctuations in instrument response. The use of a stable isotope-labeled internal standard (IS) is the gold standard to correct for these variations. 1-Hexadecanol-d31, the deuterated analogue of 1-Hexadecanol, serves as an ideal internal standard for the quantification of 1-Hexadecanol and other structurally similar long-chain fatty alcohols. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical workflow, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for reliable normalization and highly accurate quantification.